1H-1,2,4-Triazole, 1-(2-propenyl)-

Catalog No.
S666985
CAS No.
63935-98-8
M.F
C5H7N3
M. Wt
109.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-1,2,4-Triazole, 1-(2-propenyl)-

CAS Number

63935-98-8

Product Name

1H-1,2,4-Triazole, 1-(2-propenyl)-

IUPAC Name

1-prop-2-enyl-1,2,4-triazole

Molecular Formula

C5H7N3

Molecular Weight

109.13 g/mol

InChI

InChI=1S/C5H7N3/c1-2-3-8-5-6-4-7-8/h2,4-5H,1,3H2

InChI Key

IADAMWWRAKRHRW-UHFFFAOYSA-N

SMILES

C=CCN1C=NC=N1

Canonical SMILES

C=CCN1C=NC=N1

H-1,2,4-Triazole, 1-(2-propenyl)-, also known as propyne triazole (PT), is an organic molecule containing a triazole ring (a five-membered ring with two carbon and three nitrogen atoms) linked to a propene group (a three-carbon chain with a double bond). While research on this specific molecule is limited, the broader class of triazole derivatives, including PT, has gained significant interest in various scientific fields due to their diverse properties and potential applications.

Medicinal Chemistry

Triazole derivatives, including PT, are being explored for their potential antimicrobial and antifungal activities. Studies have shown that certain triazole structures can inhibit the growth of various bacteria, fungi, and yeasts. [, ] PT's specific activity in this area requires further investigation.

Material Science

Triazoles are also being investigated for their potential applications in material science. Some triazole derivatives exhibit interesting properties such as thermal stability, conductivity, and self-assembly, making them potentially useful in developing new materials for various applications, including sensors, electronics, and drug delivery systems. [, ] More research is needed to determine if PT possesses similar properties and potential applications.

Coordination Chemistry

Triazoles can act as ligands (molecules that bind to central metal atoms) in coordination complexes. These complexes can exhibit unique catalytic properties and find applications in various areas, including organic synthesis and environmental remediation. [, ] The potential of PT as a ligand and its associated catalytic activity require further exploration.

1H-1,2,4-Triazole, 1-(2-propenyl)- is a substituted derivative of 1,2,4-triazole, which is a five-membered heterocyclic compound containing three nitrogen atoms and two carbon atoms in its ring structure. This compound has gained attention due to its diverse biological activities and potential applications in pharmaceuticals and agriculture. The molecular formula for this compound is C₅H₈N₄, and it features a propenyl group attached to the nitrogen atom of the triazole ring.

, including:

  • Nucleophilic substitutions: The nitrogen atoms in the triazole ring can act as nucleophiles, allowing for substitutions with electrophiles.
  • Cycloadditions: 1H-1,2,4-triazoles can undergo cycloaddition reactions with alkenes and alkynes to form more complex structures.
  • Condensation reactions: These compounds can react with carbonyl compounds to form hydrazones or other derivatives.

For instance, the reaction of 1H-1,2,4-triazole with aldehydes under acidic conditions can yield substituted triazoles through condensation .

1H-1,2,4-Triazole derivatives exhibit a wide range of biological activities. They have been studied for their:

  • Antifungal properties: Many triazole compounds serve as antifungal agents by inhibiting the synthesis of ergosterol in fungal cell membranes.
  • Anticancer effects: Research indicates that certain derivatives possess cytotoxic activity against various cancer cell lines .
  • Antimicrobial activity: Triazoles have been shown to inhibit bacterial growth and are being explored as potential antibiotics.

The unique structural features of 1H-1,2,4-triazole contribute to its ability to interact with biological targets effectively.

The synthesis of 1H-1,2,4-triazole derivatives can be achieved through several methods:

  • Einhorn–Brunner reaction: This method involves the reaction of thiosemicarbazide with an appropriate carbonyl compound followed by cyclization.
  • Multicomponent reactions: Recent advancements include electrochemical methods that allow for the synthesis of triazoles from aryl hydrazines and aldehydes in a single step .
  • Microwave-assisted synthesis: This technique enhances reaction rates and yields by using microwave irradiation to promote the formation of triazoles from hydrazines and formamide without catalysts .

These methods provide efficient pathways for synthesizing various substituted 1H-1,2,4-triazoles.

1H-1,2,4-Triazole derivatives find applications across multiple fields:

  • Pharmaceuticals: They are used as antifungal agents (e.g., fluconazole) and have potential in cancer therapy due to their cytotoxic properties.
  • Agriculture: Triazoles are employed as fungicides in crop protection due to their effectiveness against fungal pathogens.
  • Coordination chemistry: The ability of triazoles to act as ligands makes them useful in forming coordination complexes with metal ions .

These applications highlight the versatility and significance of 1H-1,2,4-triazole derivatives.

Studies on the interactions of 1H-1,2,4-triazole with biological molecules have revealed important insights:

  • Enzyme inhibition: Certain triazoles inhibit enzymes involved in fungal growth and cancer cell proliferation.
  • Receptor binding: Research has demonstrated that some derivatives can bind selectively to specific receptors or proteins in cells, influencing biological pathways.

These interactions are crucial for understanding the therapeutic potential and mechanisms of action of triazole derivatives.

Several compounds share structural similarities with 1H-1,2,4-triazole. Here are a few notable examples:

Compound NameStructure TypeUnique Features
1H-3-Aryl-1,2,4-triazoleAryl-substituted triazoleEnhanced biological activity against specific targets
5-Amino-1H-1,2,4-triazoleAmino-substituted triazoleIncreased solubility and potential for drug formulation
3-Amino-5-methyl-1H-1,2,4-triazoleMethyl-substituted triazoleImproved antifungal properties

Each of these compounds exhibits unique characteristics that differentiate them from 1H-1,2,4-triazole while retaining similar chemical properties. The variations in substitution patterns influence their biological activities and applications.

1H-1,2,4-Triazole, 1-(2-propenyl)- (CAS: 63935-98-8) is a heterocyclic organic compound characterized by a five-membered triazole ring with three nitrogen atoms and a propenyl substituent at the N1 position. Its molecular formula is C₅H₇N₃, and it has a molecular weight of 109.13 g/mol. The compound exhibits aromaticity due to delocalized π-electrons across the triazole ring, while the propenyl group introduces allylic reactivity. This structural combination enables diverse chemical interactions, making it valuable in synthetic chemistry and material science.

Historical Context and Significance in Heterocyclic Chemistry

Triazoles were first described by Bladin in 1885, but their synthetic utility expanded significantly in the mid-20th century with the advent of antifungal azoles like ketoconazole. The propenyl-substituted variant emerged later as researchers explored substituent effects on triazole reactivity. Its development aligns with broader trends in modifying heterocycles to enhance pharmacological and physicochemical properties. The compound’s ability to act as a bioisostere for amides and esters has driven its adoption in drug design, particularly in optimizing metabolic stability and binding affinity.

Academic and Industrial Relevance

In academia, 1H-1,2,4-Triazole, 1-(2-propenyl)- serves as a model substrate for studying regioselective reactions and coordination chemistry. Industrially, it is a precursor for agrochemicals, corrosion inhibitors, and polymers. Its derivatives are investigated for antimicrobial, anticancer, and antioxidant activities, reflecting its versatility across disciplines.

The synthetic approaches to 1H-1,2,4-triazole, 1-(2-propenyl)- encompass diverse methodological frameworks that have been extensively investigated in contemporary organic chemistry research. This comprehensive examination focuses on three principal synthetic strategies: cycloaddition reactions with click chemistry approaches, organocatalytic and metal-free synthesis routes, and functionalization strategies for derivative synthesis.

Cycloaddition Reactions and Click Chemistry Approaches

Cycloaddition reactions represent the most prominent and widely utilized synthetic pathway for accessing triazole derivatives, particularly through the revolutionary click chemistry methodology. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) stands as the cornerstone of modern triazole synthesis, offering exceptional regioselectivity and broad substrate tolerance [1] [2] [3].

The CuAAC reaction mechanism involves the formation of copper(I) acetylide intermediates, which undergo cycloaddition with organic azides to yield exclusively 1,4-disubstituted 1,2,3-triazoles. For the synthesis of 1H-1,2,4-triazole, 1-(2-propenyl)-, the reaction between allyl azide and terminal alkynes under copper(I) catalysis provides direct access to the target compound. The reaction typically proceeds under mild conditions, ranging from room temperature to 60°C, in both aqueous and organic solvent systems [1] [3].

Reaction ParameterOptimal ConditionsYield Range
CatalystCu(I) salts, Cu(II) with reducing agents70-99%
TemperatureRoom temperature to 60°C-
SolventAqueous or organic media-
RegioselectivityExclusively 1,4-disubstituted products-

Alternative cycloaddition methodologies include ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which provides complementary regioselectivity by forming 1,5-disubstituted triazoles exclusively. This approach utilizes cyclopentadienyl ruthenium complexes under elevated temperatures (80-120°C) and demonstrates excellent functional group tolerance [4] [5].

Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative that operates through the relief of ring strain in cyclooctyne derivatives. This bioorthogonal approach proceeds at room temperature in aqueous media, making it particularly valuable for biological applications [6] [7].

Recent innovations include electrochemically generated copper(I) catalysis, which avoids the use of external reducing agents such as sodium ascorbate. This methodology employs constant potential electrolysis at -0.25 volts to generate the active copper(I) species in situ, achieving yields of 75-92% under mild conditions [8].

Cobalt-catalyzed azide-alkyne cycloaddition has emerged as a sustainable alternative, utilizing Co@CaTiO₃ nanoparticles as recyclable catalysts. The reaction proceeds in water at 90°C for 8 hours, achieving yields up to 99% while adhering to green chemistry principles [9].

Organocatalytic and Metal-Free Synthesis Routes

Organocatalytic approaches to triazole synthesis have gained significant prominence due to their environmental sustainability and operational simplicity. These methodologies eliminate the need for transition metal catalysts while maintaining high efficiency and selectivity.

The organobase-catalyzed synthesis employs 1,1,3,3-tetramethylguanidine (TMG) as a catalyst for the reaction between 2,4-diketoesters and azides. This transformation proceeds at room temperature in dimethyl sulfoxide, yielding 4,5-dihydro-1,2,3-triazoles or fully substituted triazoles in 64-84% yield within 1-6 hours [10].

Organocatalytic MethodCatalystReaction ConditionsProduct TypeYield Range
Organobase-CatalyzedTMGRoom temperature, DMSO, 1-6 hours4,5-dihydro-triazoles64-84%
Pyrrolidine-CatalyzedPyrrolidineRoom temperature to 80°CN-aryl-triazoles60-85%
DBU-CatalyzedDBU70°C, DMF, 2-4 hoursGlycosyl triazoles70-95%

Pyrrolidine-catalyzed multicomponent reactions provide access to N-aryl-1,2,3-triazoles and benzotriazoles through sequential cycloaddition and oxidative aromatization processes. This one-pot methodology combines enones, aryl azides, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under pyrrolidine catalysis, achieving yields of 60-85% [11] [12].

The DBU-catalyzed synthesis of glycosyl-containing triazoles represents a specialized application of organocatalysis. This approach involves the reaction of glycosyl azides with enolates of active ketones and esters at 70°C in dimethylformamide, producing 1,4,5-trisubstituted glycosyl triazoles in 70-95% yield [13].

Metal-free tandem cycloaddition-retro-Diels-Alder reactions offer bioorthogonal ligation capabilities through the use of oxanorbornadiene derivatives. This methodology proceeds in aqueous environments at room temperature, making it particularly suitable for biological conjugation applications [6] [14].

Base-catalyzed enolate-azide cycloaddition reactions utilize potassium carbonate or cesium carbonate to promote the formation of carbonyl-containing trisubstituted triazoles. These reactions typically require elevated temperatures (80°C) in ethanol or dimethylformamide, achieving yields of 70-92% [15] [10].

Functionalization Strategies for Derivative Synthesis

Post-synthetic functionalization of triazole cores provides access to diverse derivative libraries through selective modification of specific positions on the triazole ring. These strategies enable the introduction of various functional groups while maintaining the integrity of the triazole scaffold.

Post-click carbon-hydrogen functionalization represents a powerful approach for late-stage diversification. Palladium-catalyzed reactions target the C5 position of the triazole ring, enabling arylation, alkylation, and halogenation transformations. These reactions typically require temperatures of 100-150°C in organic solvents over 6-24 hours, providing access to structurally diverse triazole derivatives [16] [17].

Functionalization StrategyTarget PositionCatalyst SystemReaction TypeApplications
C-H FunctionalizationC5 of triazole ringPalladium complexesArylation, alkylationDrug candidate diversification
N-AlkylationN1 or N2 positionsBase-mediatedAlkyl halide couplingPharmacophore introduction
HalogenationC4 or C5 positionsN-halosuccinimidesCross-coupling precursorsLibrary synthesis
Ring FusionEntire ring systemVarious catalystsCyclization reactionsComplex heterocycle synthesis

Nitrogen alkylation and arylation strategies target the N1 or N2 positions of the triazole ring through base-mediated reactions with alkyl halides or Buchwald-Hartwig amination protocols. These transformations proceed at 80-120°C in polar aprotic solvents, enabling the introduction of pharmacophoric groups [13] [18].

Halogenation followed by cross-coupling represents a two-step functionalization approach. Initial halogenation using N-halosuccinimides introduces reactive halogen atoms at the C4 or C5 positions, which can subsequently undergo palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings. This strategy provides versatile access to elaborate triazole scaffolds [13] [19].

Triazole ring fusion strategies involve cyclization reactions with adjacent functional groups to generate complex polycyclic systems. These transformations may employ copper, palladium, or metal-free conditions depending on the specific substrate and desired product architecture [13] [20].

Post-synthetic modification in materials science applications focuses on triazole ligands within metal-organic frameworks and polymers. Solvent-assisted ligand exchange enables the modification of material properties through triazole substitution, with applications in gas separation and catalysis [21] [22] [23].

XLogP3

0.7

Wikipedia

1H-1,2,4-Triazole, 1-(2-propenyl)-

Dates

Last modified: 08-15-2023

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